2-Nitro-1-(pentafluorophenyl)ethanol

Vue d'ensemble

Description

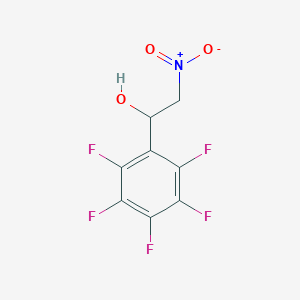

2-Nitro-1-(pentafluorophenyl)ethanol is an organic compound with the molecular formula C8H4F5NO3. It contains a nitro group, a pentafluorophenyl group, and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(pentafluorophenyl)ethanol typically involves the nitration of 1-(pentafluorophenyl)ethanol. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-1-(pentafluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro and pentafluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-nitro-1-(pentafluorophenyl)ethanone.

Reduction: Formation of 2-amino-1-(pentafluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Physical Properties

- Appearance: Typically a colorless to pale yellow liquid or solid

- Solubility: Soluble in organic solvents such as dimethylformamide and acetone

Scientific Research Applications

2-Nitro-1-(pentafluorophenyl)ethanol has diverse applications across various fields of research:

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. The hydroxyl group can undergo reactions such as oxidation to form ketones or reduction to yield amines, allowing for the generation of various derivatives:

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-Nitro-1-(pentafluorophenyl)ethanone |

| Reduction | 2-Amino-1-(pentafluorophenyl)ethanol |

| Substitution | Various substituted derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activity . The compound's unique electronic properties due to the pentafluorophenyl group enhance its interaction with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities.

Material Science

The compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity allow it to be incorporated into polymers and coatings, enhancing their properties.

Environmental Chemistry

Research has indicated that compounds like this compound can be used in studies related to environmental impact assessments, particularly concerning fluorinated compounds' behavior in biological systems and their degradation pathways.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents derived from this compound. Researchers modified the hydroxyl group through esterification reactions, leading to compounds that demonstrated significant antibacterial activity against various strains of bacteria.

Case Study 2: Fluorinated Polymer Development

Another research project focused on incorporating this compound into fluorinated polymers. The resulting materials exhibited improved thermal stability and chemical resistance, making them suitable for applications in harsh environments.

Mécanisme D'action

The mechanism of action of 2-Nitro-1-(pentafluorophenyl)ethanol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The pentafluorophenyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Nitro-1-(trifluoromethyl)ethanol

- 2-Nitro-1-(pentafluorophenyl)propanol

- 2-Nitro-1-(pentafluorophenyl)butanol

Uniqueness

2-Nitro-1-(pentafluorophenyl)ethanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer fluorine atoms .

Activité Biologique

2-Nitro-1-(pentafluorophenyl)ethanol (C8H4F5NO3) is a synthetic organic compound notable for its complex structure, which includes a nitro group, a pentafluorophenyl group, and a hydroxyl group. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound's structure enhances its reactivity and interaction with biological systems. The nitro group can participate in redox reactions, while the hydroxyl group allows for the formation of hydrogen bonds with biomolecules. The pentafluorophenyl group increases the compound's lipophilicity, facilitating its interaction with hydrophobic environments within biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The exact mechanism is under investigation, but it is hypothesized that the electron-withdrawing nature of the nitro and fluorine groups enhances its interaction with microbial cell membranes.

- Pharmacological Potential : The compound has been explored as a potential pharmacophore in drug development due to its ability to modulate biological pathways. Its derivatives are being investigated for their effects on metabolic pathways related to obesity and diabetes .

Case Studies

- Antimicrobial Activity : A study conducted on various fluorinated compounds revealed that this compound exhibited significant inhibition of bacterial growth in vitro. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

- Metabolic Studies : In pharmacological assessments, derivatives of this compound were evaluated for their impact on metabolic pathways. One study highlighted its potential role in inhibiting enzymes involved in lipid metabolism, suggesting a possible application in obesity treatment .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Pharmacological | Modulation of metabolic pathways | |

| Toxicity Assessment | Low toxicity in preliminary tests |

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Nitro-1-(trifluoromethyl)ethanol | Similar structure but less lipophilic | Moderate antimicrobial |

| 2-Nitro-1-(pentafluorophenyl)propanol | Higher molecular weight | Limited pharmacological data |

| 2-Nitro-1-(pentafluorophenyl)butanol | Increased steric hindrance | Under investigation |

Propriétés

IUPAC Name |

2-nitro-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-4-3(2(15)1-14(16)17)5(10)7(12)8(13)6(4)11/h2,15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATSBNOGFCYNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297379 | |

| Record name | 2-nitro-1-(pentafluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19282-52-1 | |

| Record name | NSC115746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-1-(pentafluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.